O-Sulfo-D-serine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-sulfooxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGUGJDVUUGLK-UWTATZPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Binding Affinity of O-Sulfo-D-serine for the Glycine Site of the NMDA Receptor

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system, possesses a unique requirement for dual agonist binding for its activation. Alongside glutamate, a co-agonist such as glycine or D-serine must bind to the glycine binding site on the GluN1 subunit.[1][2] This co-agonist site has emerged as a significant therapeutic target for modulating NMDA receptor activity in various neurological and psychiatric disorders. This technical guide provides a comprehensive analysis of O-Sulfo-D-serine, a potent and selective antagonist for the NMDA receptor glycine site. We will delve into its molecular characteristics, binding affinity, and the experimental methodologies employed to quantify its interaction with the receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor pharmacology and the development of novel therapeutics targeting this critical receptor.

Introduction: The NMDA Receptor and the Significance of the Glycine Co-agonist Site

The NMDA receptor is a heterotetrameric ion channel, typically composed of two GluN1 subunits and two GluN2 subunits.[1] Its activation is a complex process that requires the binding of glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the glycine binding site on the GluN1 subunit.[1][2] This dual-agonist requirement provides a sophisticated mechanism for regulating synaptic plasticity, learning, and memory.

The glycine co-agonist site is a crucial modulatory domain. While initially thought to be primarily occupied by glycine, subsequent research has revealed that D-serine is a potent, and in many brain regions, the predominant endogenous co-agonist.[3][4][5] The concentration of these co-agonists in the synaptic cleft is tightly regulated and can significantly impact NMDA receptor function. Consequently, the glycine site has become an attractive target for the development of therapeutic agents aimed at either enhancing or attenuating NMDA receptor activity. Modulators of this site have shown potential in treating conditions such as schizophrenia, depression, and neurodegenerative diseases.[1][6][7]

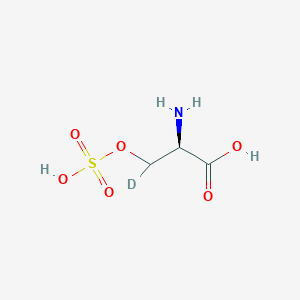

Molecular Profile of O-Sulfo-D-serine

O-Sulfo-D-serine is a structural analog of D-serine, characterized by the presence of a sulfate group attached to the hydroxyl group of the serine side chain. This modification significantly alters its pharmacological properties, transforming it from a co-agonist into a competitive antagonist at the NMDA receptor glycine site.

Caption: Chemical structure of O-Sulfo-D-serine.

The negatively charged sulfate group is the key determinant of its antagonistic activity. This bulky, electronegative moiety is thought to interact with specific residues within the glycine binding pocket, preventing the conformational changes necessary for receptor activation that are normally induced by agonist binding.

Binding Affinity of O-Sulfo-D-serine for the NMDA Receptor Glycine Site

The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency and potential therapeutic utility. It is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Quantitative Analysis of Binding Affinity

Numerous studies have characterized the binding affinity of O-Sulfo-D-serine for the NMDA receptor glycine site using radioligand binding assays. These studies consistently demonstrate that O-Sulfo-D-serine is a high-affinity antagonist.

| Ligand | Preparation | Radioligand | Ki (nM) | Reference |

| O-Sulfo-D-serine | Rat brain membranes | [³H]glycine | 40-100 | [8] |

| Glycine | Rat hippocampal membranes | [³H]glycine | 24-57 | [8] |

| D-Serine | Not Specified | Not Specified | Potent agonist | [3] |

Note: The Ki values can vary depending on the experimental conditions, such as tissue preparation, radioligand used, and buffer composition.

The data clearly indicates that O-Sulfo-D-serine possesses a high affinity for the glycine binding site, comparable to or even exceeding that of the endogenous co-agonist glycine in some experimental paradigms.[8]

Mechanistic Insights into High-Affinity Binding

The high binding affinity of O-Sulfo-D-serine can be attributed to its unique structural features. The core amino acid structure allows it to dock into the glycine binding pocket, while the terminal sulfate group forms strong electrostatic interactions with positively charged amino acid residues within the site. This multi-point interaction model is believed to be responsible for its tight and prolonged binding, effectively preventing the binding of endogenous co-agonists like glycine and D-serine and thereby inhibiting receptor activation.

Experimental Protocol: Determination of Binding Affinity via Competitive Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of binding affinity data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Ki of a test compound like O-Sulfo-D-serine for the NMDA receptor glycine site.

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents

-

Biological Material: Rat forebrain tissue (or other appropriate brain region rich in NMDA receptors).

-

Radioligand: [³H]Glycine (specific activity > 40 Ci/mmol).

-

Test Compound: O-Sulfo-D-serine.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4.

-

-

Non-specific Binding Control: High concentration of unlabeled glycine (e.g., 1 mM).

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

Step-by-Step Methodology

-

Membrane Preparation (Causality: To isolate the receptor-containing fraction):

-

Homogenize fresh or frozen rat forebrain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Incubation (Causality: To allow the ligands to reach binding equilibrium with the receptor):

-

In a series of microcentrifuge tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

-

Add a fixed concentration of [³H]glycine (typically near its Kd value).

-

Add increasing concentrations of the unlabeled test compound (O-Sulfo-D-serine) to generate a competition curve.

-

Include tubes for total binding (no unlabeled ligand) and non-specific binding (saturating concentration of unlabeled glycine).

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).

-

-

Separation of Bound and Free Ligand (Causality: To isolate the receptor-bound radioligand for quantification):

-

Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a cell harvester.

-

Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand. This step must be rapid to prevent dissociation of the bound ligand.

-

-

Quantification of Bound Radioactivity (Causality: To measure the amount of radioligand bound to the receptor):

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis (Causality: To determine the potency of the test compound):

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the unlabeled ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Comparative Analysis with Other Glycine Site Antagonists

To provide a broader context for the binding affinity of O-Sulfo-D-serine, it is useful to compare it with other well-characterized antagonists of the NMDA receptor glycine site.

| Antagonist | Binding Affinity (Ki) | Mode of Action |

| O-Sulfo-D-serine | High (nM range) | Competitive |

| 7-Chlorokynurenic acid (7-CKA) | High (nM range) | Competitive |

| 5,7-Dichlorokynurenic acid (DCKA) | Very High (nM range) | Competitive |

This comparative analysis highlights that O-Sulfo-D-serine is among the potent competitive antagonists for the glycine site, making it a valuable tool for in vitro and in vivo studies of NMDA receptor function.

Conclusion

O-Sulfo-D-serine is a high-affinity competitive antagonist of the NMDA receptor glycine site. Its unique chemical structure, particularly the presence of a sulfate group, confers its potent inhibitory activity. The determination of its binding affinity through rigorous experimental methodologies, such as competitive radioligand binding assays, is crucial for understanding its pharmacological profile. As a potent and selective tool compound, O-Sulfo-D-serine will continue to be instrumental in elucidating the complex roles of the NMDA receptor in health and disease, and in the ongoing quest for novel therapeutics targeting this vital receptor system.

References

-

MDPI. (2023). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. Available at: [Link]

-

National Institutes of Health. (n.d.). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Available at: [Link]

-

Medical University of Vienna. (n.d.). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Available at: [Link]

-

PubMed. (n.d.). Active release of glycine or D-serine saturates the glycine site of NMDA receptors at the cerebellar mossy fibre to granule cell synapse. Available at: [Link]

-

National Institutes of Health. (n.d.). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Available at: [Link]

-

National Academy of Sciences. (n.d.). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Available at: [Link]

-

National Institutes of Health. (2016). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Available at: [Link]

-

National Institutes of Health. (2014). The NMDA receptor 'glycine modulatory site' in schizophrenia: d-serine, glycine, and beyond. Available at: [Link]

-

eLife. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. Available at: [Link]

-

National Institutes of Health. (n.d.). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Serine O-sulfation probed by IRMPD spectroscopy. Available at: [Link]

-

National Institutes of Health. (n.d.). O-Sulfo-L-serine. Available at: [Link]

-

Frontiers. (n.d.). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Available at: [Link]

-

National Institutes of Health. (2016). D-Serine and Glycine Differentially Control Neurotransmission during Visual Cortex Critical Period. Available at: [Link]

-

ACS Publications. (n.d.). The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Available at: [Link]

- Google Patents. (n.d.). Preparation method of D-serine.

-

PubMed. (n.d.). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Available at: [Link]

-

The Journal of Neuroscience. (2012). Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of O-Phospho-L-serine and its derivatives. Available at: [Link]

-

PubMed. (2020). Characterization of a Cell Line Model for d-Serine Uptake. Available at: [Link]

Sources

- 1. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Serine and Glycine Differentially Control Neurotransmission during Visual Cortex Critical Period - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder [mdpi.com]

- 7. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 8. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

O-Sulfo-D-Serine: A Pharmacological Probe for Serine Racemase and Excitatory Modulation

The following technical guide details the pharmacological and experimental role of O-Sulfo-D-serine (D-SOS), a critical probe in the study of excitatory neurotransmission. Unlike its endogenous analog D-serine (a potent NMDAR co-agonist) or its enantiomer L-serine-O-sulfate (a glutamate-site excitotoxin), D-SOS serves primarily as a mechanistic probe for Serine Racemase (SR) kinetics and transporter fidelity .

Executive Summary

O-Sulfo-D-serine (D-SOS) is a synthetic sulfated derivative of D-serine. In the context of excitatory neurotransmission, it does not function as a classical neurotransmitter. Instead, it acts as a high-affinity suicide substrate and mechanistic probe for Serine Racemase (SR) , the enzyme responsible for synthesizing the NMDAR co-agonist D-serine.

Its utility in drug development and neuroscience lies in its ability to uncouple the racemase activity of SR from its eliminase activity, providing a precise window into the regulation of NMDA receptor (NMDAR) hypofunction (Schizophrenia) or hyperfunction (Ischemia/Excitotoxicity).

Key Pharmacological Distinctions

| Compound | Primary Target | Mechanism of Action | Physiological Outcome |

| D-Serine | NMDAR (Glycine Site) | Endogenous Co-agonist | Synaptic Plasticity / Excitotoxicity |

| L-Serine-O-Sulfate (L-SOS) | NMDAR (Glutamate Site) | Agonist (Glutamate Mimic) | Excitotoxicity / Seizures |

| O-Sulfo-D-Serine (D-SOS) | Serine Racemase (SR) | Substrate (Eliminase) | Rapid degradation to Pyruvate |

Primary Mechanism: The Serine Racemase "Eliminase" Pathway

The most significant technical application of D-SOS is its interaction with Serine Racemase (SR). SR is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that normally converts L-serine to D-serine. However, SR is "promiscuous"—it also possesses

The Elimination Reaction

When SR encounters O-Sulfo-D-serine, it does not racemize it. Instead, it catalyzes a rapid

Reaction Stoichiometry:

Why This Matters for Researchers

-

Kinetic Superiority: The elimination of D-SOS occurs at a rate approx. 500-fold faster than L-serine racemization.[1]

-

Assay Sensitivity: This reaction allows for the detection of minute quantities of active SR in tissue samples or recombinant preparations, which is otherwise difficult due to the slow turnover of physiological substrates.

-

Inhibition Screening: D-SOS competes with L-serine for the active site. By saturating the enzyme with D-SOS, researchers can study the inhibition of D-serine synthesis without interference from downstream NMDAR activation (since D-SOS itself is not a potent NMDAR agonist).

Secondary Mechanism: Transporter Interactions

While SR is the primary enzymatic target, D-SOS also interacts with the transport machinery that regulates synaptic glutamate and D-serine concentrations.

Interaction with EAATs and ASCTs

Glutamate transporters (EAATs) and Alanine-Serine-Cysteine Transporters (ASCTs) recognize the amino acid backbone.

-

GLAST (EAAT1): D-SOS acts as a competitive substrate/blocker. The bulky sulfate group mimics the distal carboxyl of glutamate but alters the transport kinetics.

-

Asc-1 (Alanine-Serine-Cysteine Transporter 1): This is the primary transporter for D-serine. D-SOS shows lower affinity for Asc-1 compared to D-serine, making it a useful tool to differentiate between transport-mediated uptake and enzyme-mediated degradation.

Visualization: The Serine Shuttle & D-SOS Interference

The following diagram illustrates the "Serine Shuttle" and how D-SOS acts as a kinetic sink, diverting Serine Racemase from its physiological role.

Caption: D-SOS competes with L-Serine for Serine Racemase, triggering a rapid elimination reaction that bypasses D-Serine synthesis.

Experimental Protocol: The D-SOS Eliminase Assay

This protocol is the industry standard for quantifying Serine Racemase activity using D-SOS. It is self-validating because the production of pyruvate is stoichiometric to the consumption of D-SOS.

Materials

-

Substrate: O-Sulfo-D-serine (20 mM stock in Tris-HCl).

-

Enzyme Source: Recombinant human/mouse Serine Racemase or tissue homogenate.

-

Cofactor: Pyridoxal 5'-phosphate (PLP), 20 μM.

-

Detection Agent: 2,4-Dinitrophenylhydrazine (DNPH) or Lactate Dehydrogenase (LDH) coupled system.

Workflow

-

Pre-incubation: Incubate the enzyme source with 20 μM PLP in 50 mM Tris-HCl (pH 8.5) for 15 minutes at 37°C. Rationale: Ensures the apo-enzyme is fully saturated with cofactor.

-

Reaction Initiation: Add O-Sulfo-D-serine to a final concentration of 2–10 mM.

-

Incubation: Incubate for 15–30 minutes at 37°C.

-

Termination: Stop the reaction by adding 10% Trichloroacetic acid (TCA).

-

Quantification (Pyruvate Method):

-

Add DNPH to the supernatant.

-

Incubate for 10 minutes (forms hydrazone).

-

Add NaOH to develop color.

-

Measure Absorbance at 450 nm .

-

-

Validation: Run a parallel blank without enzyme. The signal-to-noise ratio should be >10:1 due to the rapid turnover of D-SOS.

Therapeutic Implications

Understanding the interaction between D-SOS and Serine Racemase is pivotal for two therapeutic areas:

-

Schizophrenia (NMDAR Hypofunction):

-

Goal: Increase synaptic D-serine.

-

Strategy: Develop SR activators or D-amino acid oxidase (DAAO) inhibitors.

-

D-SOS Role: Used in high-throughput screening (HTS) to identify compounds that protect SR from degradation or enhance its stability.

-

-

Stroke/Ischemia (NMDAR Hyperfunction):

-

Goal: Decrease D-serine production to prevent excitotoxicity.

-

Strategy: Develop SR inhibitors.

-

D-SOS Role: Acts as a competitive inhibitor template. Novel drugs are often structural analogs of D-SOS that bind the active site but resist elimination, effectively "locking" the enzyme.

-

References

-

Foltyn, V. N., et al. (2005). "Serine racemase is a brain-enriched enzyme that synthesizes D-serine... and catalyzes robust elimination of L-serine O-sulfate." Proceedings of the National Academy of Sciences (PNAS).

-

Wolosker, H. (2006). "D-serine regulation of NMDA receptor activity." Science Signaling.

-

Dunlop, D. S., & Neidle, A. (2005). "The origin and turnover of D-serine in brain." Biochemical and Biophysical Research Communications.

-

Coyle, J. T., & Balu, D. T. (2006). "The role of D-serine in the pathophysiology of schizophrenia." Annals of the New York Academy of Sciences.

-

Basarab, G. S., et al. (2014). "Inhibition of H. pylori MurI (Glutamate Racemase) by D-serine-O-sulfate." Journal of Medicinal Chemistry.

Sources

O-Sulfo-D-serine: A Novel Prodrug Strategy Targeting NMDA Receptor Hypofunction in Schizophrenia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Schizophrenia remains a debilitating psychiatric disorder with significant unmet medical needs, particularly concerning negative and cognitive symptoms, which are poorly addressed by current dopaminergic-focused therapies. The growing body of evidence supporting the glutamatergic hypofunction hypothesis of schizophrenia has shifted focus towards the N-methyl-D-aspartate receptor (NMDAR) as a key therapeutic target. D-serine, an endogenous co-agonist of the NMDAR, has shown promise in clinical trials by enhancing NMDAR function. However, its therapeutic potential is hampered by suboptimal pharmacokinetic properties, including rapid metabolism and poor blood-brain barrier penetration. This technical guide proposes a novel therapeutic strategy centered on O-Sulfo-D-serine, a sulfonated derivative of D-serine, as a potential prodrug to overcome these limitations. We present a comprehensive overview of the scientific rationale, a proposed mechanism of action, and a detailed roadmap for the preclinical and clinical evaluation of O-Sulfo-D-serine as a next-generation therapeutic for schizophrenia.

The Glutamatergic Deficit in Schizophrenia: A Paradigm Shift in Therapeutics

For decades, the dopamine hypothesis has dominated the understanding and treatment of schizophrenia. However, this model primarily accounts for the positive symptoms of the disorder, leaving negative and cognitive symptoms largely unaddressed. A compelling alternative and complementary framework, the glutamatergic hypofunction hypothesis, has gained significant traction. This hypothesis posits that a primary deficit in glutamatergic neurotransmission, particularly through the NMDAR, underlies the multifaceted symptomatology of schizophrenia[1][2].

Evidence for this hypothesis is multifold:

-

Pharmacological Evidence: Non-competitive NMDAR antagonists, such as phencyclidine (PCP) and ketamine, induce a psychotic state in healthy individuals that closely mimics the positive, negative, and cognitive symptoms of schizophrenia[1][3][4].

-

Genetic and Postmortem Studies: Genetic association studies have implicated genes encoding NMDAR subunits and related signaling proteins in schizophrenia risk. Postmortem brain studies of individuals with schizophrenia have revealed alterations in the expression and function of NMDARs and associated proteins[4].

-

Neurochemical Findings: Dysregulation of glutamate and D-serine levels has been observed in the cerebrospinal fluid and peripheral blood of patients with schizophrenia, further supporting the notion of impaired NMDAR signaling[5].

The NMDAR is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, either glycine or D-serine, to the glycine modulatory site on the GluN1 subunit[6]. Therefore, enhancing NMDAR function by targeting this co-agonist site presents a rational therapeutic strategy for ameliorating the core symptoms of schizophrenia.

Caption: The central role of NMDA receptor hypofunction in schizophrenia.

D-serine: A Promising but Flawed NMDAR Co-agonist

D-serine is the primary endogenous co-agonist of synaptic NMDARs in the forebrain and is crucial for NMDAR-dependent neurotransmission and plasticity[6][7]. Clinical studies have demonstrated that adjunctive treatment with D-serine can improve positive, negative, and cognitive symptoms in patients with schizophrenia[5][8]. Higher doses of D-serine appear to be more effective, particularly for cognitive enhancement[9][10].

Despite its therapeutic potential, the clinical utility of D-serine is limited by several pharmacokinetic challenges:

-

Rapid Metabolism: D-serine is rapidly degraded by the enzyme D-amino acid oxidase (DAAO), which is abundant in the periphery and in certain brain regions[11]. This leads to a short half-life and the need for high and frequent dosing.

-

Poor Blood-Brain Barrier Permeability: D-serine exhibits limited ability to cross the blood-brain barrier, necessitating high systemic doses to achieve therapeutic concentrations in the central nervous system (CNS)[12].

-

Potential for Nephrotoxicity: High doses of D-serine have been associated with nephrotoxicity in animal models, raising safety concerns for its long-term use in humans[1].

These limitations highlight the need for a novel therapeutic agent that can effectively and safely enhance D-serine signaling in the brain.

O-Sulfo-D-serine: A Prodrug Strategy for Enhanced D-serine Delivery

We propose O-Sulfo-D-serine as a novel prodrug of D-serine designed to overcome the pharmacokinetic limitations of the parent molecule. A prodrug is an inactive or less active compound that is metabolized in the body to an active drug[13][14]. The addition of a sulfate group to the hydroxyl moiety of D-serine is hypothesized to confer several advantages.

The Prodrug Hypothesis:

O-Sulfo-D-serine is designed to be a more stable and systemically available precursor to D-serine. The sulfate group is expected to protect the molecule from premature degradation by DAAO. Following administration and distribution, we hypothesize that O-Sulfo-D-serine will be hydrolyzed by sulfatase enzymes, which are present in various tissues, including the brain, to release D-serine at its site of action.

Caption: Proposed metabolic activation of O-Sulfo-D-serine to D-serine.

Potential Advantages of O-Sulfo-D-serine:

-

Increased Bioavailability: The sulfate group may enhance the solubility and absorption of the molecule, leading to improved oral bioavailability[13].

-

Protection from Premature Metabolism: By masking the hydroxyl group, the sulfate moiety is expected to render O-Sulfo-D-serine resistant to degradation by DAAO in the periphery, allowing more of the administered dose to reach the systemic circulation and potentially the CNS.

-

Sustained Release of D-serine: The enzymatic conversion of O-Sulfo-D-serine to D-serine could provide a slower and more sustained release of the active compound in the brain, leading to more stable therapeutic concentrations and potentially reducing the frequency of administration.

-

Improved Blood-Brain Barrier Penetration: While speculative, the modification of the physicochemical properties of D-serine through sulfonation could potentially alter its transport characteristics across the blood-brain barrier.

Preclinical Development Plan for O-Sulfo-D-serine

A rigorous preclinical program is essential to validate the prodrug hypothesis and establish the therapeutic potential of O-Sulfo-D-serine for schizophrenia.

Chemistry, Manufacturing, and Controls (CMC)

The initial step involves the development of a robust and scalable synthesis of O-Sulfo-D-serine. A potential synthetic route involves the sulfation of a protected D-serine derivative, followed by deprotection.

Proposed Synthesis of O-Sulfo-D-serine:

A feasible approach for the synthesis of O-Sulfo-D-serine involves the reaction of a protected form of D-serine, such as N-Boc-D-serine methyl ester, with a sulfating agent like a sulfur trioxide-pyridine complex, followed by deprotection of the amine and carboxyl groups.

Caption: A potential synthetic pathway for O-Sulfo-D-serine.

In Vitro Characterization

A series of in vitro assays will be conducted to characterize the pharmacological profile of O-Sulfo-D-serine.

Table 1: In Vitro Assays for O-Sulfo-D-serine Characterization

| Assay | Purpose | Experimental Protocol |

| NMDA Receptor Binding Assay | To determine the binding affinity of O-Sulfo-D-serine and D-serine for the glycine site of the NMDA receptor. | Protocol: A competitive radioligand binding assay will be performed using rat cortical membranes and a radiolabeled ligand for the glycine site, such as [³H]glycine or [³H]MDL 105,519. Membranes will be incubated with increasing concentrations of O-Sulfo-D-serine or D-serine, and the displacement of the radioligand will be measured to calculate the inhibitory constant (Ki). |

| Electrophysiology (Patch-Clamp) | To assess the functional activity of O-Sulfo-D-serine and D-serine on NMDA receptor-mediated currents. | Protocol: Whole-cell patch-clamp recordings will be performed on cultured primary neurons or in brain slices. NMDA-evoked currents will be recorded in the presence of varying concentrations of O-Sulfo-D-serine and D-serine to determine their potency as co-agonists. |

| Enzymatic Stability Assay | To evaluate the stability of O-Sulfo-D-serine in the presence of D-amino acid oxidase (DAAO). | Protocol: O-Sulfo-D-serine and D-serine will be incubated with purified DAAO. The degradation of each compound over time will be quantified by HPLC to determine their respective metabolic stability. |

| Prodrug Conversion Assay | To confirm the conversion of O-Sulfo-D-serine to D-serine in relevant biological matrices. | Protocol: O-Sulfo-D-serine will be incubated with liver microsomes, plasma, and brain homogenates. The formation of D-serine will be monitored over time using HPLC to assess the rate and extent of prodrug conversion. |

In Vivo Pharmacokinetics and Brain Penetration

Animal studies are crucial to determine the pharmacokinetic profile and CNS disposition of O-Sulfo-D-serine.

Table 2: In Vivo Pharmacokinetic Studies

| Study | Animal Model | Key Parameters to be Measured |

| Single-Dose Pharmacokinetics | Rats or Mice | Plasma and brain concentrations of O-Sulfo-D-serine and D-serine over time, Cmax, Tmax, AUC, half-life, and oral bioavailability. |

| Brain Microdialysis | Freely moving rats | Extracellular fluid (ECF) concentrations of D-serine in a relevant brain region (e.g., prefrontal cortex or hippocampus) following systemic administration of O-Sulfo-D-serine or D-serine. |

Preclinical Efficacy in Animal Models of Schizophrenia

The therapeutic potential of O-Sulfo-D-serine will be evaluated in established animal models that recapitulate key behavioral deficits relevant to schizophrenia.

Table 3: Preclinical Efficacy Models

| Behavioral Assay | Schizophrenia-Relevant Domain | Animal Model | Experimental Protocol |

| Prepulse Inhibition (PPI) of Acoustic Startle | Sensorimotor Gating Deficits (Positive Symptom Model) | Rats or Mice (e.g., treated with an NMDAR antagonist like MK-801 or in a neurodevelopmental model) | Protocol: Animals will be placed in a startle chamber and exposed to a loud acoustic stimulus (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse). The percentage of inhibition of the startle response by the prepulse will be measured. The ability of O-Sulfo-D-serine to reverse deficits in PPI will be assessed. |

| Novel Object Recognition (NOR) Test | Cognitive Deficits (Learning and Memory) | Rats or Mice | Protocol: Animals will be familiarized with two identical objects in an open field. After a retention interval, one of the objects will be replaced with a novel object. The time spent exploring the novel object versus the familiar object is a measure of recognition memory. The effect of O-Sulfo-D-serine on improving performance in this task will be evaluated. |

| Social Interaction Test | Negative Symptoms (Social Withdrawal) | Rats or Mice | Protocol: A test animal will be placed in an arena with a novel, unfamiliar animal. The duration and frequency of social behaviors (e.g., sniffing, following, grooming) will be quantified. The ability of O-Sulfo-D-serine to increase social interaction will be assessed. |

Clinical Development Pathway

Following successful preclinical evaluation, the clinical development of O-Sulfo-D-serine would proceed through the standard phases of clinical trials.

Caption: Clinical development pathway for O-Sulfo-D-serine.

Conclusion

The glutamatergic hypofunction hypothesis of schizophrenia provides a strong rationale for the development of novel therapeutics that enhance NMDAR function. While D-serine has shown clinical promise, its suboptimal pharmacokinetic properties limit its therapeutic potential. O-Sulfo-D-serine is presented here as a novel prodrug strategy designed to overcome these limitations by improving bioavailability, increasing metabolic stability, and providing sustained delivery of D-serine to the CNS. The comprehensive preclinical and clinical development plan outlined in this guide provides a clear roadmap for the investigation of O-Sulfo-D-serine as a potentially transformative treatment for the debilitating symptoms of schizophrenia. The successful development of this compound could represent a significant advancement in the pharmacological management of this complex disorder.

References

-

Nunes, E. A., MacKenzie, E. M., Rossolatos, D., Perez-Parada, J., Baker, G. B., & Dursun, S. M. (2012). D-serine and schizophrenia: an update. Expert Review of Neurotherapeutics, 12(7), 801–812. [Link]

-

Tsai, G., Yang, P., Chung-Chin, L., & Tsai, I. (1998). D-serine added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry, 44(11), 1081–1089. [Link]

-

Nasybullina, R. F., & Shnoll, A. V. (2022). The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia. International Journal of Molecular Sciences, 23(23), 15239. [Link]

-

Carlsson, A. (1995). [The glutamatergic hypothesis of schizophrenia: psychoses induced by phencyclidine and cortical-subcortical imbalance]. L'Encephale, 21 Spec No 2, 37–42. [Link]

-

Hashimoto, K. (2014). D-serine and serine racemase in the brain: a new drug target for the treatment of schizophrenia. Amino Acids, 46(7), 1643–1650. [Link]

-

Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]

-

Kantrowitz, J. T., & Javitt, D. C. (2010). N-methyl-D-aspartate (NMDA) receptor dysfunction or dysregulation in schizophrenia. Brain Research Bulletin, 83(3-4), 108–115. [Link]

-

Nakajima, S., Gerretsen, P., Takeuchi, H., Caravaggio, F., Chow, T., Le Foll, B., ... & Graff-Guerrero, A. (2015). The potential role of D-serine as a cognitive enhancer. Expert Opinion on Drug Safety, 14(7), 1037–1048. [Link]

-

NEI Psychopharm. (2015, March 18). Schizophrenia and NMDA Receptors [Video]. YouTube. [Link]

-

Balu, D. T., & Coyle, J. T. (2015). The NMDA receptor 'glycine modulatory site' in schizophrenia: D-serine, glycine, and beyond. Current opinion in pharmacology, 20, 109–115. [Link]

-

Kantrowitz, J. T., Woods, S. W., Petkova, E., Cornblatt, B. A., Corcoran, C. M., Chen, H., ... & Javitt, D. C. (2015). High dose D-serine in the treatment of schizophrenia. Schizophrenia research, 161(2-3), 347–353. [Link]

-

Verrall, L., Walker, M., & Skerry, T. M. (2007). D-serine diffusion through the blood-brain barrier: effect on d-serine compartmentalization and storage. Journal of neurochemistry, 103(4), 1469–1478. [Link]

-

Wolosker, H., D'Aniello, A., & Snyder, S. H. (2008). D-serine: a new therapeutic approach to schizophrenia. Cellular and molecular neurobiology, 28(4), 485–492. [Link]

-

Wolosker, H. (2006). D-serine regulation of NMDA receptor activity. Science's STKE: signal transduction knowledge environment, 2006(356), pe41. [Link]

-

Wikipedia. (2023, December 29). Glutamate hypothesis of schizophrenia. [Link]

-

Nakazawa, K., & Sapkota, K. (2020). The origin of NMDA receptor hypofunction in schizophrenia. Pharmacology & therapeutics, 205, 107426. [Link]

-

Shleper, M., Kartvelishvily, E., & Wolosker, H. (2005). D-serine is the dominant endogenous coagonist for NMDA receptor neurotoxicity in organotypic hippocampal slices. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(41), 9413–9417. [Link]

-

Coyle, J. T. (2006). The glutamate hypothesis of schizophrenia: evidence from human brain tissue studies. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 31(7), 1344–1352. [Link]

-

Coyle, J. T. (2012). NMDA receptor and schizophrenia: a brief history. Schizophrenia bulletin, 38(5), 920–926. [Link]

-

Stein, I. S., & Zito, K. (2019). D-Serine inhibits non-ionotropic NMDA receptor signaling. eLife, 8, e47098. [Link]

-

Coyle, J. T., Balu, D., & Benneyworth, M. A. (2020). D-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical research, 45(6), 1346–1354. [Link]

-

Shleper, M., Kartvelishvily, E., & Wolosker, H. (2005). d-Serine is the dominant endogenous coagonist for NMDA receptor neurotoxicity in organotypic hippocampal slices. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(41), 9413–9417. [Link]

-

Ghasemi, M., & Dehpour, A. R. (2011). The NMDA receptor/nitric oxide pathway: a target for the therapeutic and toxic effects of drugs of abuse. Current pharmaceutical design, 17(14), 1436–1448. [Link]

-

Tuddenham, L., & Geyer, M. A. (2014). Testing prepulse inhibition of acoustic startle in rodents. Current protocols in neuroscience, 68, 8.28.1–8.28.11. [Link]

-

Leger, M., sak, M., Le, S., & Geyer, M. A. (2013). Novel object recognition test for the investigation of learning and memory in mice. Journal of visualized experiments : JoVE, (78), e50510. [Link]

-

Tudhope, S. J., & Trower, S. C. (1975). Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation. The Biochemical journal, 145(1), 43–50. [Link]

-

Mao, X. (n.d.). Novel object recognition test. Protocols.io. [Link]

-

Dodgson, K. S., & Tudball, N. (1970). The enzymic degradation of L-serine O-sulphate. Mechanism of the reaction. The Biochemical journal, 119(3), 449–452. [Link]

-

Silva, M., Sousa, J., & Sousa, E. (2018). Amino Acids in the Development of Prodrugs. Molecules (Basel, Switzerland), 23(9), 2318. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymes of serine metabolism in normal, developing and neoplastic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Dendritic NMDA receptors activate axonal calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. Metabolism of the neuromodulator D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-Serine diffusion through the blood-brain barrier: effect on d-serine compartmentalization and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino Acids in the Development of Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Serine as a Glutamate Receptor Agonist

A Note on O-Sulfo-D-serine: This guide focuses on the endogenous neuromodulator D-serine. Initial literature searches for "O-Sulfo-D-serine" did not yield significant results, suggesting it is either a highly specialized or less-documented derivative. Given the extensive and critical role of D-serine as a glutamate receptor agonist, this guide will provide a comprehensive overview of its function, regulation, and the methodologies used to study it, which would form the essential foundation for understanding any of its derivatives.

Introduction: The Emergence of D-Serine as a Key Neuromodulator

Historically, D-amino acids were considered biological anomalies, largely confined to the cell walls of bacteria. The discovery of substantial quantities of D-serine in the mammalian brain challenged this dogma, revealing its role as a pivotal signaling molecule.[1] D-serine is now recognized as a potent and physiological co-agonist of the N-methyl-D-aspartate (NMDA) type of glutamate receptor, a receptor class fundamental to synaptic plasticity, learning, and memory.[2][3] Dysregulation of D-serine signaling is implicated in a spectrum of neurological and psychiatric disorders, making it a subject of intense research and a promising target for therapeutic intervention.[4]

This technical guide offers researchers, scientists, and drug development professionals a detailed exploration of D-serine's role as a glutamate receptor agonist. It covers its mechanism of action, complex metabolic lifecycle, and the state-of-the-art methodologies employed in its study, providing both foundational knowledge and practical insights for laboratory investigation.

Part 1: Mechanism of Action at the NMDA Receptor

The primary molecular target of D-serine is the NMDA receptor, a ligand-gated ion channel that plays a crucial role in excitatory neurotransmission. A unique feature of NMDA receptors is their requirement for dual agonists for activation: glutamate must bind to the GluN2 subunit, while a co-agonist simultaneously occupies the "glycine site" on the GluN1 subunit.[5][6] While glycine was initially thought to be the sole endogenous ligand for this site, compelling evidence now indicates that D-serine is the principal co-agonist in many brain regions.[6][7]

Upon binding of both glutamate and D-serine, and concurrent depolarization of the postsynaptic membrane to relieve a magnesium ion (Mg²⁺) block, the NMDA receptor channel opens. This allows an influx of calcium ions (Ca²⁺), which acts as a critical second messenger, initiating a cascade of downstream signaling events that underpin synaptic plasticity, such as long-term potentiation (LTP).[8]

Recent studies have revealed a more complex interaction, suggesting that at high concentrations, D-serine can also bind to the glutamate site on the GluN2A subunit, where it acts as a competitive antagonist.[5] This dual functionality highlights the nuanced control D-serine exerts over NMDA receptor signaling.

Part 2: The Lifecycle of D-Serine: A Tale of Two Cells

The concentration of D-serine in the synaptic cleft is meticulously regulated through a sophisticated interplay between neurons and astrocytes, involving its synthesis, release, and degradation.

Synthesis and the "Serine Shuttle" Hypothesis: D-serine is synthesized from its enantiomer, L-serine, by the pyridoxal 5'-phosphate-dependent enzyme, serine racemase (SR) .[8][9] While initial studies suggested astrocytes were the primary site of D-serine synthesis, a significant body of recent evidence indicates that SR is predominantly expressed in neurons.[8]

This has led to the "serine shuttle" model. In this proposed mechanism, astrocytes, which uniquely express the enzyme 3-phosphoglycerate dehydrogenase (3-PGDH), are the primary source of de novo L-serine synthesis from glucose. This astrocytically-derived L-serine is then "shuttled" to neurons, where it serves as the substrate for neuronal serine racemase to produce D-serine.[8][10]

Release and Degradation: Neuronal D-serine is thought to be released into the synapse primarily via transporters like Asc-1. Its signaling is terminated through reuptake and enzymatic degradation. The primary catabolic enzyme is D-amino acid oxidase (DAAO) , a flavoenzyme that is predominantly found in astrocytes and converts D-serine to hydroxypyruvate.[2][11]

Part 3: Experimental Protocols for the Study of D-Serine

Investigating the function of D-serine requires a multi-faceted experimental approach. Below are foundational protocols that form the basis of research in this field.

Protocol 1: In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol provides a method to measure the activity of DAAO, the primary enzyme for D-serine degradation, in tissue homogenates or purified enzyme preparations. The assay is based on a peroxidase-coupled reaction that detects the hydrogen peroxide (H₂O₂) produced.[12][13]

Principle: DAAO + D-Amino Acid + O₂ → α-Keto Acid + NH₃ + H₂O₂ H₂O₂ + o-Dianisidine --(Peroxidase)--> Oxidized o-Dianisidine (Colored Product)

Step-by-Step Methodology:

-

Sample Preparation: Homogenize brain tissue (e.g., cerebellum, rich in DAAO) in a cold buffer (e.g., 50 mM sodium pyrophosphate, pH 8.3) and centrifuge to obtain a clear supernatant (crude enzyme extract).

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing:

-

Sodium pyrophosphate buffer (pH 8.3)

-

D-Alanine or D-Serine (substrate, e.g., 20 mM final concentration)

-

o-Dianisidine (chromogenic substrate)

-

Horseradish Peroxidase (HRP)

-

-

Initiate Reaction: Add the enzyme sample to the reaction mixture to start the reaction.

-

Spectrophotometric Reading: Immediately measure the increase in absorbance at 436 nm at 37°C. The rate of color change is proportional to the DAAO activity.

-

Data Analysis: Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of oxidized o-dianisidine. Express activity in units/mg of protein (one unit is the amount of enzyme that oxidizes 1.0 µmole of D-Alanine per minute).

Protocol 2: Electrophysiological Recording of NMDA Receptor Currents

This protocol describes how to use whole-cell patch-clamp electrophysiology to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices and assess the effect of D-serine.[14][15]

Step-by-Step Methodology:

-

Preparation: Prepare acute hippocampal slices (300-400 µm thick) or use cultured hippocampal neurons. Place the preparation in a recording chamber continuously perfused with artificial cerebrospinal fluid (ACSF).

-

Pharmacological Isolation of NMDA Currents: Perfuse the slice with ACSF containing blockers for other ion channels:

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels.

-

NBQX or CNQX to block AMPA/Kainate receptors.

-

Picrotoxin to block GABA-A receptors.

-

Use a low-magnesium (e.g., 0.2 mM) ACSF to minimize Mg²⁺ block at resting membrane potential.[14]

-

-

Whole-Cell Patch-Clamp:

-

Using a glass micropipette filled with an appropriate internal solution (e.g., Cesium-based), establish a whole-cell patch on a target neuron (e.g., a CA1 pyramidal neuron).

-

Voltage-clamp the neuron at a holding potential of -40 mV.[14]

-

-

Agonist Application: Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) with and without varying concentrations of D-serine (e.g., 0.1 µM to 100 µM). Application can be done via local perfusion.

-

Data Acquisition and Analysis: Record the inward currents elicited by agonist application. Plot a dose-response curve of the current amplitude versus D-serine concentration to determine the EC₅₀ (the concentration of D-serine that elicits a half-maximal response).

Protocol 3: In Vivo Microdialysis for Extracellular D-Serine Measurement

This protocol allows for the sampling and measurement of endogenous D-serine levels in the extracellular fluid of specific brain regions in an awake, freely moving animal.[16][17]

Step-by-Step Methodology:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., the prefrontal cortex).[16] The probe has a semi-permeable membrane at its tip.

-

Perfusion: Continuously perfuse the probe with ACSF at a low, constant flow rate (e.g., 1-2 µL/min). Small molecules in the extracellular fluid, including D-serine, will diffuse across the membrane into the perfusate.

-

Sample Collection: Collect the outgoing perfusate (dialysate) at regular intervals (e.g., every 10-20 minutes) into collection vials.

-

Sample Analysis (HPLC):

-

Derivatize the amino acids in the dialysate sample with a fluorescent tag (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F).[18]

-

Use High-Performance Liquid Chromatography (HPLC) with a chiral column to separate D-serine from L-serine and other amino acids.

-

Quantify the amount of D-serine using a fluorescence detector.

-

-

Data Analysis: Calculate the extracellular concentration of D-serine, correcting for the in vitro recovery rate of the probe.

Part 4: Quantitative Data Summary

The following table summarizes key quantitative parameters related to D-serine's interaction with the NMDA receptor and its metabolic enzymes. These values can vary depending on the specific receptor subunit composition and experimental conditions.

| Parameter | Description | Typical Value(s) | Source(s) |

| Binding Affinity (Kd) | Dissociation constant for D-serine at the GluD2 receptor ligand-binding domain. | 893 µM | [19] |

| EC₅₀ | Concentration of D-serine producing a half-maximal response at NMDA receptors. | ~1 µM | [20] |

| Brain Concentration | Basal extracellular concentration in rat striatum measured by microdialysis. | ~8 µM | [21] |

| SR Km (for L-Serine) | Michaelis constant of Serine Racemase for its substrate, L-Serine. | ~5 mM | [22] |

| DAAO Km (for D-Serine) | Michaelis constant of D-Amino Acid Oxidase for D-Serine. | ~50 mM | [7][23] |

| DsdA Km (for D-Serine) | Michaelis constant of D-Serine Deaminase (a more efficient bacterial enzyme used experimentally) for D-Serine. | 0.1 mM | [7][23] |

Note: The binding affinity of D-serine for the NMDA receptor is often cited as being higher than glycine, but specific Ki/Kd values for different NMDA receptor subtypes are highly variable in the literature.

Part 5: Therapeutic Implications and Future Directions

The critical role of D-serine in gating NMDA receptor activity positions it at the center of CNS pathophysiology. Hypofunction of NMDA receptors is a leading hypothesis for the cognitive deficits seen in schizophrenia , and clinical trials have explored D-serine supplementation as an adjunctive therapy.[2] Conversely, NMDA receptor over-activation leads to excitotoxicity, a key process in neuronal death following stroke and in neurodegenerative conditions like Alzheimer's disease .[7]

Therapeutic Strategies:

-

Direct Supplementation: Administration of D-serine to augment NMDA receptor function.

-

DAAO Inhibitors: Blocking the degradation of D-serine to increase its endogenous levels.

-

SR Modulators: Developing agonists or antagonists for serine racemase to fine-tune D-serine synthesis.[24]

The field continues to evolve, with key questions remaining. The precise mechanisms of D-serine release, the specific roles of D-serine at different NMDA receptor subtypes, and the full therapeutic potential of modulating the D-serine pathway are all active areas of investigation. The continued development of advanced analytical tools and cell-specific genetic models will be crucial in unraveling the remaining mysteries of this fascinating neuromodulator.

References

-

Wolosker, H., Balu, D. T., & Coyle, J. T. (2016). The rise and fall of the D-serine-mediated gliotransmission hypothesis. Trends in Neurosciences. [Link]

-

Conti, A. C., & Coyle, J. T. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. Frontiers in Psychiatry. [Link]

-

Balu, D. T., & Coyle, J. T. (2020). d-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders. Translational Psychiatry. [Link]

-

Wolosker, H. (2018). The Neurobiology of d-Serine Signaling. In D-Amino Acids. [Link]

-

Shleper, M., et al. (2005). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. The Journal of Neuroscience. [Link]

-

Stein, I. S., et al. (2024). D-Serine inhibits non-ionotropic NMDA receptor signaling. bioRxiv. [Link]

-

Yadav, R., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link]

-

Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences. [Link]

-

Coyle, J. T., et al. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research. [Link]

-

Stein, I. S., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience. [Link]

-

Yadav, R., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link]

-

Jespersen, A., et al. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. Neuron. [Link]

-

Panatier, A., et al. (2006). Glia-derived D-serine controls NMDA receptor activity and synaptic memory. Cell. [Link]

-

Kawaichi, T., et al. (2018). D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum. Frontiers in Molecular Biosciences. [Link]

-

Hashimoto, A., et al. (1995). Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis. Neuroscience. [Link]

-

Sacchi, S., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]

-

Hansen, K. B., et al. (2017). The low binding affinity of D-serine at the ionotropic glutamate receptor GluD2 can be attributed to the hinge region. Scientific Reports. [Link]

-

Hansen, K. B., et al. (2017). The low binding affinity of D-serine at the ionotropic glutamate receptor GluD2 can be attributed to the hinge region. ResearchGate. [Link]

-

Stein, I. S., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience. [Link]

-

O'Brien, B. A., & Lunte, S. M. (2003). Monitoring D-serine dynamics in the rat brain using online microdialysis-capillary electrophoresis. Analytical Chemistry. [Link]

-

Sacchi, S., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]

-

Labonté, J., et al. (2021). Dopaminergic neuromodulation of prefrontal cortex activity requires the NMDA receptor coagonist d-serine. Proceedings of the National Academy of Sciences. [Link]

-

De Miranda, J., et al. (2002). Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine. Proceedings of the National Academy of Sciences. [Link]

-

Wolosker, H., et al. (1999). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences. [Link]

-

Wolosker, H., et al. (2016). The rise and fall of the D-serine-mediated gliotransmission hypothesis. Trends in Neurosciences. [Link]

-

Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Fluorometric). Cell Biolabs, Inc.[Link]

-

McKay, S., et al. (2012). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. In Neuromethods. [Link]

-

Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator D-serine. ResearchGate. [Link]

-

Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc.[Link]

-

Locasale, J. W. (2012). A Novel Small-Molecule Inhibitor of 3-Phosphoglycerate Dehydrogenase. Cancer Discovery. [Link]

-

Wu, H.-Y., et al. (2022). In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster. International Journal of Molecular Sciences. [Link]

-

Fukushima, T., et al. (1998). Simultaneous determination of D- and L-serine in rat brain microdialysis sample using a column-switching HPLC with fluorimetric detection. Biomedical Chromatography. [Link]

-

Charles River Laboratories. (2018). Microdialysis services at Charles River. YouTube. [Link]

Sources

- 1. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. d-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 6. Glia-derived D-serine controls NMDA receptor activity and synaptic memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]

- 18. Simultaneous determination of D- and L-serine in rat brain microdialysis sample using a column-switching HPLC with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The low binding affinity of D-serine at the ionotropic glutamate receptor GluD2 can be attributed to the hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. jneurosci.org [jneurosci.org]

- 24. mdpi.com [mdpi.com]

A Technical Guide to the Preclinical Toxicological Evaluation of O-Sulfo-D-serine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Sulfo-D-serine is a structural analog of D-serine, an important endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. While the therapeutic potential of modulating NMDA receptor activity is significant, a thorough understanding of a novel compound's toxicological profile is paramount before clinical investigation. To date, there is a notable absence of publicly available preclinical toxicology data for O-Sulfo-D-serine. This guide, therefore, serves as a comprehensive roadmap for the preclinical toxicological evaluation of O-Sulfo-D-serine. By leveraging the known toxicological properties of the parent compound, D-serine, and adhering to international regulatory guidelines, this document provides a scientifically rigorous, phased approach to characterizing the safety profile of O-Sulfo-D-serine. The primary toxicological concern for D-serine in preclinical studies is species-specific nephrotoxicity, a key consideration that will heavily influence the proposed testing strategy. This guide is intended to provide a robust framework for generating the necessary safety data to support the potential clinical development of O-Sulfo-D-serine.

Introduction: The Rationale for a Structured Toxicological Assessment

O-Sulfo-D-serine, by virtue of its structural similarity to D-serine, is presumed to interact with the glutamatergic system, specifically as a modulator of the NMDA receptor. D-serine itself plays a crucial role in synaptic plasticity, learning, and memory, but has also been implicated in excitotoxicity under pathological conditions.[1] The addition of a sulfo group to the D-serine backbone may alter its pharmacokinetic and pharmacodynamic properties, potentially offering a modified therapeutic window or a different safety profile.

Given the absence of specific toxicological data for O-Sulfo-D-serine, a de novo preclinical safety evaluation is required. This process must be systematic and guided by international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4] The primary objectives of this preclinical evaluation are to:

-

Identify potential target organs of toxicity.

-

Characterize the dose-response relationship of any observed toxicity.

-

Determine a safe starting dose for first-in-human clinical trials.

-

Identify parameters for safety monitoring in humans.[5]

This guide will first review the known toxicological profile of D-serine, as this information is critical for designing a relevant and efficient testing strategy for its sulfo-analog. Subsequently, a comprehensive, multi-phased preclinical testing plan for O-Sulfo-D-serine will be detailed.

Toxicological Profile of the Parent Compound: D-Serine

The preclinical safety profile of D-serine is largely defined by its effects on the kidney, with neurotoxic potential at high concentrations.

Nephrotoxicity: The Primary Dose-Limiting Toxicity

The most significant and consistently reported toxicity of D-serine in preclinical studies is nephrotoxicity, characterized by selective necrosis of the proximal straight tubules in the kidney.[6] A critical aspect of this toxicity is its species-specificity, being most pronounced in rats.[7] Other species, such as mice and rabbits, have not been reported to exhibit the same degree of renal injury.[7]

The proposed mechanism for D-serine-induced nephrotoxicity in rats involves its metabolism by D-amino acid oxidase (DAAO), an enzyme highly expressed in the pars recta of the kidney.[7] This metabolic process generates hydrogen peroxide, leading to oxidative stress and subsequent cellular damage.[7] The increased susceptibility of rats may be due to a higher capacity for D-amino acid utilization or less efficient DAAO activity, leading to an accumulation of toxic metabolites.[7]

Table 1: Summary of Dose-Related Nephrotoxic Effects of D-Serine in Rats

| Dose (mg/kg, i.p.) | Species | Key Findings | Reference |

| 250 | Wistar-derived rat | Selective necrosis of proximal straight tubules, aminoaciduria, proteinuria, glucosuria. | [6] |

| >500 | Rat | Acute tubular necrosis syndrome, highly common. | [7] |

Neurotoxicity: A Consequence of NMDA Receptor Overactivation

As a potent co-agonist at the NMDA receptor, abnormally high levels of D-serine can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative conditions.[1] Preclinical studies have shown that D-serine is a key determinant of glutamate toxicity.[8] While this is a mechanism-based toxicity, it is typically observed at concentrations that are not therapeutically relevant. However, for a novel analog like O-Sulfo-D-serine, it is a critical parameter to evaluate.

Other Potential Toxicities

At very high, non-physiological doses, D-serine has been associated with hepatotoxicity in in vitro models and has been shown to affect insulin release from pancreatic β-cells.[7] These findings, while less pronounced than nephrotoxicity, warrant consideration in a comprehensive safety evaluation.

Proposed Preclinical Toxicological Evaluation of O-Sulfo-D-serine

The following is a proposed phased approach to the preclinical toxicological evaluation of O-Sulfo-D-serine, in accordance with ICH M3(R2) guidelines.[2]

Phase 1: In Vitro Toxicology

The initial phase focuses on in vitro assays to identify potential liabilities early in development, minimizing animal use in accordance with the 3Rs (Replacement, Reduction, and Refinement).[9]

-

Objective: To determine the direct cytotoxic potential of O-Sulfo-D-serine on various cell types.

-

Methodology: A panel of cell lines should be used, including:

-

Renal proximal tubule epithelial cells (e.g., HK-2) to assess potential nephrotoxicity.

-

Hepatocytes (e.g., HepG2) to evaluate potential hepatotoxicity.

-

Neuronal cell lines (e.g., SH-SY5Y) to assess potential neurotoxicity.

-

-

Assays: Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays should be employed.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of O-Sulfo-D-serine (e.g., 0.1 µM to 1 mM) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

-

Objective: To assess the potential of O-Sulfo-D-serine to induce genetic mutations or chromosomal damage.

-

Standard Battery of Tests:

Experimental Protocol: Ames Test (High-Level)

-

Bacterial Strains: Utilize multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[12]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Expose the bacterial strains to a range of concentrations of O-Sulfo-D-serine.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[14]

-

Objective: To identify potential adverse effects on major physiological systems.

-

Key In Vitro Assays:

-

Cardiovascular Safety (hERG Assay): To assess the potential for inhibition of the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[15][16]

-

Central Nervous System (CNS) Safety: Initial assessment can be done using in vitro electrophysiology on neuronal cultures to detect any overt effects on neuronal excitability.

-

Experimental Protocol: hERG Assay (Automated Patch Clamp)

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Patch Clamp: Utilize an automated patch-clamp system to measure the hERG current in individual cells.

-

Compound Application: Apply a range of concentrations of O-Sulfo-D-serine to the cells.

-

Current Measurement: Measure the inhibition of the hERG current at each concentration.

-

Data Analysis: Determine the IC50 for hERG inhibition.

Phase 2: In Vivo Toxicology

This phase involves studies in animals to understand the compound's effects in a whole organism.

-

Objective: To determine the maximum tolerated dose (MTD) and identify the primary target organs of toxicity in a single-dose administration.

-

Methodology: Conduct studies in two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).

-

Objective: To evaluate the toxicological effects of O-Sulfo-D-serine after repeated administration over a period of time (e.g., 14 or 28 days).

-

Methodology: Conduct studies in two species (one rodent, one non-rodent). Given the known nephrotoxicity of D-serine in rats, the rat is a highly relevant species for this study. A non-rodent species should also be included.

Table 2: Proposed Design for a 28-Day Repeated-Dose Toxicity Study in Rats

| Parameter | Description |

| Species | Sprague-Dawley Rat |

| Groups | 1. Vehicle Control2. Low Dose3. Mid Dose4. High Dose5. Recovery Group (High Dose) |

| Administration | Daily, via the intended clinical route (e.g., oral gavage, intravenous) |

| Duration | 28 days, with a 14-day recovery period for the recovery group |

| Endpoints | - Clinical observations- Body weight and food consumption- Hematology and clinical chemistry- Urinalysis (with a focus on markers of kidney injury)- Full histopathological examination of all major organs, with special attention to the kidneys. |

-

Objective: To correlate the administered dose with the systemic exposure to O-Sulfo-D-serine and any major metabolites.

-

Methodology: Collect blood samples at multiple time points during the repeated-dose toxicity studies to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Phase 3: Expanded In Vivo Toxicology

The necessity and design of these studies will depend on the findings from Phase 2 and the intended clinical use of O-Sulfo-D-serine.

-

Chronic Toxicity Studies (6-9 months): Required if the drug is intended for long-term clinical use.

-

Carcinogenicity Studies: May be required if there are findings of concern from genotoxicity studies, evidence of pre-neoplastic lesions in chronic studies, or if the drug is for long-term use in a non-life-threatening condition.

-

Developmental and Reproductive Toxicology (DART) Studies: To assess the effects on fertility, embryo-fetal development, and pre- and post-natal development. These studies are typically required before including women of childbearing potential in clinical trials.[17][18][19][20][21]

Visualizations: Workflows and Mechanisms

Caption: Proposed Preclinical Toxicology Workflow for O-Sulfo-D-serine.

Caption: Mechanism of D-Serine Induced Nephrotoxicity in Rats.

Caption: D-Serine's Role in NMDA Receptor Activation and Potential Excitotoxicity.

Conclusion

The preclinical toxicological evaluation of O-Sulfo-D-serine requires a methodical and scientifically-driven approach. While no specific data currently exists for this compound, the known toxicological profile of its parent, D-serine, provides a valuable foundation for designing a relevant and comprehensive safety assessment program. The primary focus of this program should be a thorough investigation of potential nephrotoxicity, alongside a standard battery of in vitro and in vivo studies to evaluate genotoxicity, cardiovascular safety, and general systemic toxicity. By following the phased approach outlined in this guide, which is aligned with international regulatory expectations, researchers and drug developers can systematically characterize the safety profile of O-Sulfo-D-serine, enabling informed decisions regarding its potential progression into clinical trials.

References

-

U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

-

Medicaljagat. (2024). Preclinical Toxicology Study in Compliance with FDA. [Link]

-

HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]

-

Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]

-

Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]

-

Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]

- Asaeda, G., et al. (2023). Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach.

-

European Medicines Agency. (2025). Guideline on quality, non-clinical and clinical requirements for investigational advanced therapy medicinal products in clinical trials. [Link]

-

X7 Research. (2016). EMA releases draft guidance on risk management in first-in-human clinical trials. [Link]

-

D'Anci, K. E., et al. (2021). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in Neuroscience, 15, 737872. [Link]

-

U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. [Link]

- Caballero-Garrido, E., et al. (n.d.). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union. AEMPS.

-

IITRI. (n.d.). Developmental and Reproductive Toxicology (DART). [Link]

-

Balu, D. T., & Coyle, J. T. (2021). D-Serine: A Cross Species Review of Safety. Frontiers in Psychiatry, 12, 719322. [Link]

-

The Miami Project to Cure Paralysis. (2021). D-serine release from reactive glia: Implications for traumatic brain injury & Alzheimer's disease. [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

-

Balu, D. T., et al. (2021). Neurotoxic astrocytes express the D-serine synthesizing enzyme, serine racemase, in Alzheimer's disease. Glia, 69(9), 2246-2261. [Link]

-

Cyprotex. (n.d.). hERG Safety. [Link]

-

European Medicines Agency. (2009). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. [Link]

-

National Toxicology Program. (n.d.). Developmental & Reproductive Toxicology. [Link]

-